molecular formula C20H16N2O2S B2577774 3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide CAS No. 2380178-19-6

3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide

Cat. No.: B2577774
CAS No.: 2380178-19-6
M. Wt: 348.42
InChI Key: KMVLPYKFMQGDFL-UHFFFAOYSA-N
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Description

3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide is a complex organic compound that features a benzamide core with a cyano group and a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using basic catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide is unique due to its combination of a cyano group, a benzamide core, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c21-12-14-3-1-4-17(11-14)20(24)22-13-18(23)15-6-8-16(9-7-15)19-5-2-10-25-19/h1-11,18,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVLPYKFMQGDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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